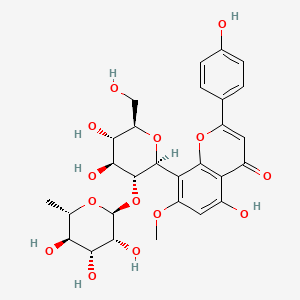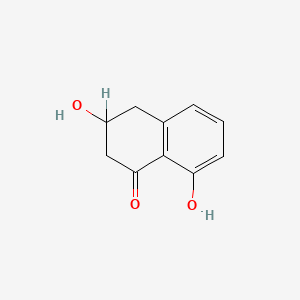
Vermelone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vermelone is a member of tetralins.
Scientific Research Applications
Melanin Biosynthesis in Fungi
Vermelone plays a significant role in the melanin biosynthesis pathway in fungi. Studies have shown its involvement in the conversion process from scytalone to vermelone, which is a critical step in producing melanin in fungi like Verticillium dahliae and Thielaviopsis basicola. This melanin is essential for the fungal cell walls and is linked to the pathogenicity of these fungi in agricultural contexts. The study of melanin biosynthesis, including the role of vermelone, has implications for understanding fungal growth and developing fungicides (Wheeler, 1982; Wheeler & Stipanovic, 1979).
Enzymatic Catalysis and Substrate Distortion
Vermelone's role has been explored in the context of enzymatic catalysis by scytalone dehydratase. Studies reveal that efficient catalysis in this enzyme's reactions requires significant substrate distortion, which is observed in the transformation of vermelone and other substrates. This research offers insights into the mechanisms of enzyme function and the importance of substrate structure in biochemical reactions (Ya-Jun Zheng, Basarab, & Jordan, 2002).
Tautomerism in Melanin Biosynthesis
Investigations into the naphthol reductase-catalyzed conversion of trihydroxynaphthalene (T3HN) to vermelone reveal insights into tautomerism within melanin biosynthesis. This research enhances our understanding of melanin production in fungi, with vermelone being a key intermediate in this process (Simpson & Weerasooriya, 2000).
Design Science Research in Information Systems
While not directly related to vermelone, several papers on the Design Science Research Methodology (DSRM) in information systems were identified in the search. These studies explore how scientific methods can be applied to design and evaluate information systems, reflecting the interdisciplinary nature of scientific research (Peffers et al., 2007; Absari, Djunaidy, & Susanto, 2022).
properties
CAS RN |
59796-04-2 |
|---|---|
Product Name |
Vermelone |
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
3,8-dihydroxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H10O3/c11-7-4-6-2-1-3-8(12)10(6)9(13)5-7/h1-3,7,11-12H,4-5H2 |
InChI Key |
AQTKGZASUQVMEJ-UHFFFAOYSA-N |
SMILES |
C1C(CC(=O)C2=C1C=CC=C2O)O |
Canonical SMILES |
C1C(CC(=O)C2=C1C=CC=C2O)O |
synonyms |
3,4-dihydro-3,8-dihydroxy-1(2H)-naphthalenone vermelone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



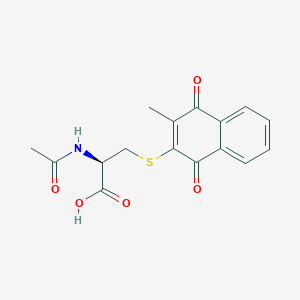
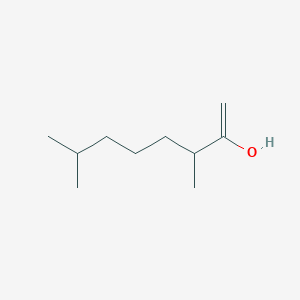


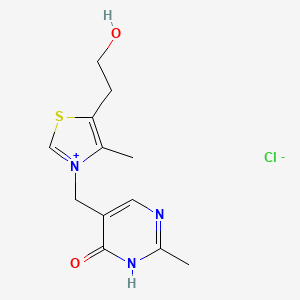
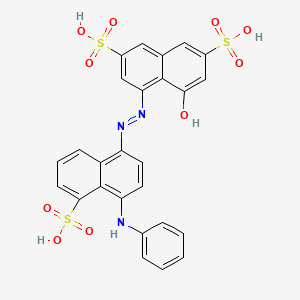

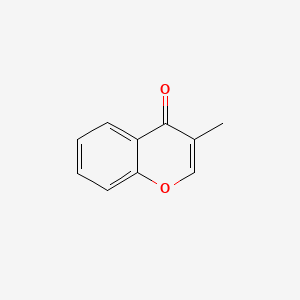
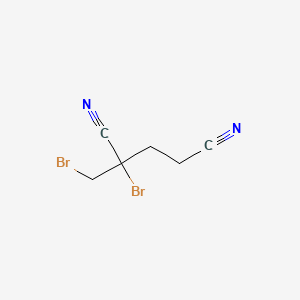

mercury](/img/structure/B1206855.png)
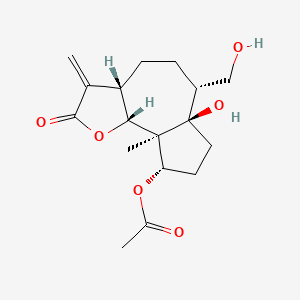
![(5R,6R)-1,5,6-trihydroxy-3-(hydroxymethyl)-8-methoxy-5,6-dihydrobenzo[a]anthracene-7,12-dione](/img/structure/B1206861.png)
